The synthesis of methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate typically involves two main steps: bromination and esterification.
Bromination Process:
Esterification Process:
Industrial Considerations: For large-scale production, continuous flow reactors may be employed to enhance yield and purity while reducing reaction times and costs .
The molecular structure of methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate features a bicyclic framework consisting of a pyrrole and pyridine ring. The significant aspects of its structure include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and molecular interactions.
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is involved in several types of chemical reactions:
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate exhibits biological activity primarily through its interaction with Fibroblast Growth Factor Receptors (FGFRs).
Target Interaction:
Biochemical Pathways Affected:
Biological Effects:
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate possesses several notable physical and chemical properties:
Further characterization can be performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its identity and purity .
Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has several scientific applications:
Regioselective bromination at the C4 position of pyrrolo[2,3-b]pyridine scaffolds is critical for directing downstream functionalization. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C achieves >90% regioselectivity for C4 bromination, leveraging the electron-rich C3-C4 bond to favor electrophilic attack at C4 [5] [8]. Alternative solvents like dichloromethane or chloroform reduce selectivity to 60–75% due to decreased solubility and competitive dihalogenation [8]. For C7-substituted analogs, bromination requires modified conditions: NBS with catalytic Lewis acids (e.g., FeCl₃) in acetonitrile at 25°C maintains 85% yield while suppressing N-alkylation [7]. The carboxylate group at C3 electronically deactivates C2/C6 positions, minimizing off-target bromination [5].
Table 1: Bromination Optimization for Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Brominating Agent | Solvent | Temp (°C) | Reaction Time (h) | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|---|
NBS | DMF | 0 | 2 | >90 | 92 |
NBS | CH₂Cl₂ | 25 | 1.5 | 65 | 78 |
Br₂ | AcOH | 50 | 4 | 45 | 63 |
NBS/FeCl₃ | MeCN | 25 | 3 | 88 | 85 |
Palladium-catalyzed cross-coupling enables diversification at C4, transforming the bromo group into aryl, alkenyl, or alkynyl motifs. Suzuki-Miyaura couplings using Pd(dppf)Cl₂ with arylboronic acids in dioxane/water (80°C, 12 h) achieve 70–92% yield for biaryl derivatives, with electron-neutral boronic acids showing superior reactivity to ortho-substituted variants [3] [8]. Sonogashira reactions with terminal alkynes require co-catalytic CuI and Pd(PPh₃)₄ in triethylamine, yielding 80% of alkynylated products while preserving the ester group [7]. Key limitations include steric hindrance from the C3 carboxylate and N-H tautomerism, which necessitate inert atmospheres to prevent protodebromination [5]. Microwave-assisted Sonogashira (120°C, 30 min) enhances efficiency, reducing reaction times by 75% [8].
Table 2: Cross-Coupling Reactions of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reaction Type | Catalyst System | Conditions | Substrate | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 80°C, 12h | Phenylboronic acid | 92 |
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 80°C, 12h | 2-Methylphenylboronic | 71 |
Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | THF, 70°C, 8h | Phenylacetylene | 80 |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Toluene, 100°C, 24h | Aniline | 68 |
Microwave irradiation drastically accelerates key steps in pyrrolopyridine synthesis, particularly cyclization and coupling reactions. N-Alkylation of pyrrolo[2,3-b]pyridine cores using methyl bromoacetate under microwave irradiation (150°C, 20 min) achieves 95% conversion versus 12 h conventionally [8]. Ester hydrolysis to carboxylic acids proceeds quantitatively within 5 min (100°C, NaOH/H₂O) under microwaves, avoiding decarboxylation side reactions [5]. For Suzuki couplings, microwave protocols (120°C, 30 min) maintain yields of >85% while reducing palladium loading to 1 mol%, enhancing cost efficiency [8]. Energy consumption analysis confirms 60% reduction in cumulative energy demand compared to thermal methods [8].
tert-Butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) are optimal for N1-protection during C4 functionalization. Boc groups install via di-tert-butyl dicarbonate in THF (90% yield) and remove with trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1, 25°C, 1 h) without ester cleavage [5] [8]. SEM protection (using SEM-Cl, NaH, THF) offers superior stability under basic cross-coupling conditions but requires harsher deprotection (TFA, 60°C, 12 h) [3]. Carboxylate preservation is confirmed by FT-IR monitoring (C=O stretch at 1,715 cm⁻¹ post-deprotection) [5]. N-methylation irreversibly disrupts H-bonding capacity, reducing kinase affinity [9].
Table 3: Protecting Group Performance in Pyrrolopyridine Synthesis
Protecting Group | Installation Reagent | Deprotection Conditions | Carboxylate Stability | Yield (%) |
---|---|---|---|---|
Boc | (Boc)₂O, DMAP, THF | 50% TFA/DCM, 25°C, 1h | High | 90 |
SEM | SEM-Cl, NaH, THF | TFA, 60°C, 12h | Moderate | 85 |
Benzyl | BnBr, K₂CO₃, DMF | Pd/C, H₂, 24h | Low (Hydrogenolysis) | 45 |
Solid-phase synthesis employs Wang resin-linked pyrrolopyridines for combinatorial library generation. Resin-bound intermediates enable automated Suzuki couplings (85% purity), though ester hydrolysis yields drop to 70% due to steric hindrance . Solution-phase synthesis remains preferred for gram-scale production: direct bromination-esterification sequences achieve 60% overall yield in three steps, outperforming solid-phase routes (35% overall yield) [7] [8]. Purity assessments reveal solution-phase products require silica gel purification (95% purity), while solid-phase analogs show residual linker impurities (<85% purity without HPLC) . Economic modeling confirms solution-phase superiority for large batches (>100 g) due to lower resin costs [8].
Table 4: Solid-Phase vs. Solution-Phase Synthesis Metrics
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Overall Yield (4 steps) | 30–40% | 55–65% |
Purity (Crude) | 70–85% | 90–95% |
Scalability Limit | 10 mmol | >500 mmol |
Functional Group Tolerance | Low (linker constraints) | High |
Automation Compatibility | Excellent | Moderate |
Comprehensive Compound List
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